

In-Depth Technical Guide: 3,5-Dichloropicolinaldehyde

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Compound of Interest

Compound Name: 3,5-Dichloropicolinaldehyde

Cat. No.: B1322331

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Audience: Researchers, scientists, and drug development professionals.

Foreword

As a Senior Application Scientist, my experience has consistently shown that a deep, functional understanding of a chemical building block is paramount to its effective use in research and development. This guide is crafted to provide not just the what, but the why and the how of **3,5-Dichloropicolinaldehyde**. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its reactivity, and the practicalities of its application. This document is intended to be a living tool for the bench chemist and the process development scientist alike.

Core Identity and Physicochemical Landscape

Unambiguous identification and a clear grasp of the physical properties of a starting material are the bedrock of reproducible science.

CAS Number

The definitive identifier for **3,5-Dichloropicolinaldehyde** is:

- CAS Number: 136590-83-5

Structural and Molecular Data

The structural arrangement of **3,5-Dichloropicolinaldehyde**, with its electron-withdrawing chlorine atoms flanking an aldehyde group on a pyridine ring, is key to its chemical behavior.

Table 1: Key Properties of **3,5-Dichloropicolinaldehyde**

Property	Data
Molecular Formula	C ₆ H ₃ Cl ₂ NO
Molecular Weight	176.00 g/mol
Appearance	White to brown powder or crystals.[1]
Melting Point	75-80 °C[1]
Boiling Point	242.4 °C at 760 mmHg (Predicted)[2]
Solubility	While specific data for this compound is limited, analogous compounds like 3,5-dichloroaniline are soluble in organic solvents such as ethanol, ether, and chloroform, and poorly soluble in water.[3] It is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.

Synthesis Pathway and Experimental Protocol

The primary route to **3,5-Dichloropicolinaldehyde** involves the oxidation of the corresponding methyl group of 3,5-dichloropicoline. This transformation is a common challenge in organic synthesis: achieving partial oxidation to the aldehyde without proceeding to the carboxylic acid.

Conceptual Synthesis Workflow

The logical flow for the synthesis begins with the commercially available 3,5-dichloropyridine and proceeds through a free-radical methylation followed by a controlled oxidation.

Caption: Conceptual workflow for the synthesis of **3,5-Dichloropicolinaldehyde**.

Field-Proven Experimental Protocol: Oxidation of 3,5-Dichloropicoline

This protocol is a representative method based on established procedures for the selective oxidation of methylpyridines.

Objective: To synthesize **3,5-Dichloropicolinaldehyde** via the selective oxidation of 3,5-dichloropicoline.

Materials:

- 3,5-Dichloropicoline
- Selenium Dioxide (SeO_2)
- 1,4-Dioxane
- Sodium bicarbonate (NaHCO_3)
- Magnesium sulfate (MgSO_4)
- Dichloromethane (DCM)
- Hexanes
- Ethyl acetate
- Silica gel

Procedure:

- **Reaction Setup:** In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Charge the flask with 3,5-dichloropicoline (1 equivalent) and 1,4-dioxane.
- **Reagent Addition:** To the stirred solution, add selenium dioxide (1.1 equivalents). **Causality:** Selenium dioxide is a classic reagent for the oxidation of benzylic and allylic methyl groups to aldehydes. The slight excess ensures complete conversion of the starting material.

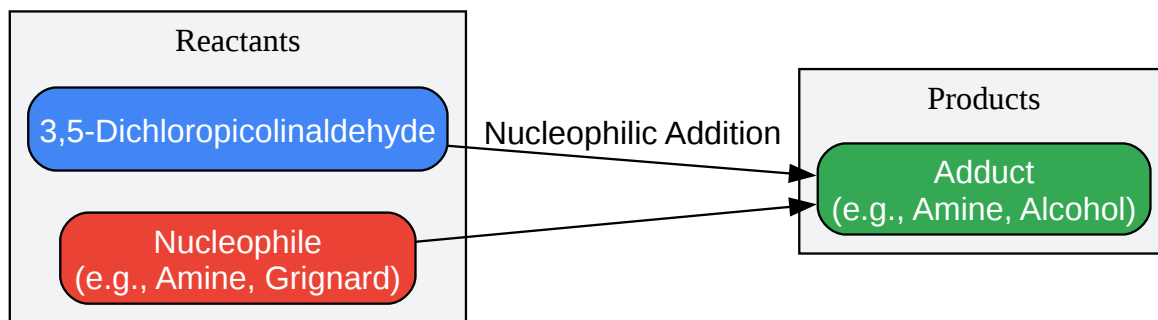
- **Heating and Reflux:** Heat the reaction mixture to reflux (approximately 101 °C for dioxane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate mobile phase).
- **Workup - Quenching and Filtration:** Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the black selenium byproduct. Rinse the filter cake with dichloromethane.
- **Workup - Extraction:** Combine the filtrates and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer.
- **Workup - Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- **Purification:** The crude product, a solid, can be purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
- **Validation:** Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its identity and purity. The melting point should also be determined and compared to the literature value. **Trustworthiness:** This multi-point validation ensures the material is of sufficient quality for subsequent applications.

Reactivity and Strategic Applications in Drug Discovery

The utility of **3,5-Dichloropicolinaldehyde** in drug development stems from its dual functionality: the reactive aldehyde handle and the electronically distinct dichloropyridine core.

Core Reactivity Profile

The aldehyde group is an electrophilic center, susceptible to attack by nucleophiles. The pyridine ring, particularly with two electron-withdrawing chlorine atoms, can also participate in or influence reactions.



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Caption: General nucleophilic addition to **3,5-Dichloropicolinaldehyde**.

Key Reaction Classes:

- Reductive Amination: A cornerstone of medicinal chemistry for library synthesis, the aldehyde can be condensed with a primary or secondary amine to form an imine, which is then reduced in situ (e.g., with sodium triacetoxyborohydride) to the corresponding amine.
- Wittig Reaction: Allows for the formation of a carbon-carbon double bond, providing access to a variety of vinyl-substituted pyridine derivatives.
- Grignard and Organolithium Additions: Formation of secondary alcohols by the addition of organometallic reagents.
- Oxidation: Can be oxidized to the corresponding carboxylic acid, 3,5-dichloropicolinic acid, another valuable synthetic intermediate.

Application in Pharmaceutical Synthesis

Chlorinated heterocyclic compounds are prevalent in pharmaceuticals due to the ability of the chlorine atoms to modulate factors like lipophilicity, metabolic stability, and receptor binding affinity.^{[4][5]} **3,5-Dichloropicolinaldehyde** serves as a key starting material for introducing the 3,5-dichloropyridyl moiety into larger, more complex molecules. It is a known intermediate in the synthesis of compounds targeting a range of therapeutic areas, including inflammation and oncology.

While a specific blockbuster drug directly synthesized from **3,5-Dichloropicolinaldehyde** is not prominently featured in publicly available literature, its structural motif is present in advanced clinical candidates. For example, the 3,5-dichlorophenyl group is a key component of MGL-3196 (Resmetirom), a thyroid hormone receptor- β agonist for the treatment of dyslipidemia.^[6] Although MGL-3196 itself is derived from 3,5-dichlorophenol, the synthetic strategies and the rationale for including the dichlorinated aromatic ring are directly translatable to molecules built from **3,5-Dichloropicolinaldehyde**.

Safety, Handling, and Storage

Hazard Identification:

- Causes skin and serious eye irritation.^[2]
- May cause respiratory irritation.^[2]

Handling:

- Use only in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE): safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Avoid breathing dust. Use a dust mask (e.g., N95) if handling large quantities.^[2]
- Wash hands thoroughly after handling.

First Aid Measures:

- Eyes: Immediately rinse with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
- Skin: Wash off with soap and plenty of water. If skin irritation occurs, seek medical advice.
- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
- Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.
- Keep away from oxidizing agents.

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